2-methyl-5-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-methyl-5-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a triazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach is the condensation of 2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline under appropriate conditions. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-5-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-5-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
- 2-methyl-5-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Uniqueness
2-methyl-5-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is unique due to its combination of a thiazole ring, a triazole ring, and a carboxamide group. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H19N5OS |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H19N5OS/c1-11(2)16-15(20-12(3)24-16)17(23)21-14-6-4-13(5-7-14)8-22-10-18-9-19-22/h4-7,9-11H,8H2,1-3H3,(H,21,23) |
InChI Key |
LHTRXVMCQUHSED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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